molecular formula C9H12N2OS B184005 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 4815-28-5

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B184005
CAS RN: 4815-28-5
M. Wt: 196.27 g/mol
InChI Key: FFAKFORHXDNYEN-UHFFFAOYSA-N
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Description

“2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C9H12N2OS . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2-amino-N’-substituted-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides were synthesized using an appropriate synthetic route . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by HPLC .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The InChI string representation of the molecule is InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” are not available in the retrieved data, it’s worth noting that similar compounds have been involved in various chemical reactions. For instance, the synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in an ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” include a molecular weight of 196.27 g/mol . The compound has a computed Canonical SMILES representation of C1CCC2=C(C1)C(=C(S2)N)C(=O)N .

Scientific Research Applications

  • Biologically Active Azomethine Derivatives : Azomethine derivatives of this compound have been identified as biologically active, with potential cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are promising for further molecular design in medical chemistry (Chiriapkin, Kodonidi, & Larsky, 2021).

  • Antibacterial and Antifungal Activities : Certain derivatives have shown significant antibacterial and antifungal properties. These findings are pivotal for developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

  • Synthesis of Biologically Active Compounds : Studies have focused on efficient methods for synthesizing various biologically active compounds from this compound, which could lead to new pharmaceuticals (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).

  • Pharmacological Activities : Novel thiophene derivatives synthesized from this compound demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, showing its potential in developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

  • Potential in Anticancer Research : Several derivatives have been synthesized and studied for their antitumor activity, suggesting this compound's utility in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

  • Chemical Transformations and Analysis : Research has been conducted on chemical transformations involving this compound, which is crucial for understanding its reactivity and potential applications (Youssef, 2009).

  • Synthesis of Fused Heterocyclic Derivatives : The compound has been used in the synthesis of biologically active, fused heterocyclic derivatives, indicating its versatility in creating complex molecular structures (Wardakhan, Elmegeed, & Manhi, 2005).

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAKFORHXDNYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964015
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

4815-28-5
Record name 4815-28-5
Source DTP/NCI
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Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Citations

For This Compound
31
Citations
AS Chiriapkin, IP Kodonidi, DI Pozdnyakov… - Chimica Techno …, 2022 - journals.urfu.ru
Alzheimer's disease is a chronic neurodegenerative disease, which is characterized mainly by a progressive decrease in intellectual abilities, memory impairment and a change in a …
Number of citations: 5 journals.urfu.ru
AS Chiriapkin, IP Kodonidi… - Drug development & …, 2021 - pharmjournal.ru
Introduction. Azomethine derivatives of 2-amino-4, 5, 6, 7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5, 6, 7, 8-…
Number of citations: 2 www.pharmjournal.ru
AS Chiriapkin, IP Kodonidi, AV Ivchenko… - Наука. Исследования …, 2020 - elibrary.ru
The article presents the results of computer prediction of the biological activity of azomethines of 2-amino-4, 5, 6, 7-tetrahydro-1-benzothiophene-3-carboxamide in the web resource …
Number of citations: 0 elibrary.ru
S Lepri, G Nannetti, G Muratore… - Journal of medicinal …, 2014 - ACS Publications
Influenza virus infections represent a serious concern to public health, being characterized by high morbidity and significant mortality. To date, compounds targeting the viral ion-…
Number of citations: 67 pubs.acs.org
A Chiriapkin, I Kodonidi… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
Background The high prevalence of skin hyperpigmentation makes it necessary to search for remedies that could hinder this process. Among such substances, tyrosinase inhibitors can …
Number of citations: 4 www.ncbi.nlm.nih.gov
AS Chiriapkin, IP Kodonidi, DI Pozdnyakov… - Pharmacologyon …, 2021 - researchgate.net
Alzheimer's disease is a chronic neurodegenerative disease with a high risk of social maladaptation. The number of cases of the disease is constantly increasing, which, with a shortage …
Number of citations: 6 www.researchgate.net
M Kranz, M Wall, B Evans, A Miah, S Ballantine… - Bioorganic & medicinal …, 2009 - Elsevier
A PDE4B over 4D-selective inhibitor programme was initiated to capitalise on the recently discovered predominance of the PDE4B subtype in inflammatory cell regulation. The SAR of a …
Number of citations: 70 www.sciencedirect.com
AE Kassab, EM Gedawy… - Journal of Heterocyclic …, 2017 - Wiley Online Library
4‐Heteroaryl or heteroalkyl–quinazoline derivatives were prepared as dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor‐2 (VEGFR‐2) …
Number of citations: 9 onlinelibrary.wiley.com
Ö Güngör - Macedonian Journal of Chemistry and Chemical …, 2022 - mjcce.org.mk
In this study, an electrochemical sensor based on a boron doped diamond electrode (BDDE) was developed for the determination of naproxen (NAP) using a poly (aniline-2-sulfonic …
Number of citations: 4 mjcce.org.mk
KC Kumar, MK Kokila, S Puttaraja - Acta Cryst, 2008 - scripts.iucr.org
Poster Sessions Page 1 Poster Sessions substitution induced stabilizing effects via more number of inter molecular hydrogen bonds. The strong intramolecular NH...N bond locks the …
Number of citations: 4 scripts.iucr.org

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